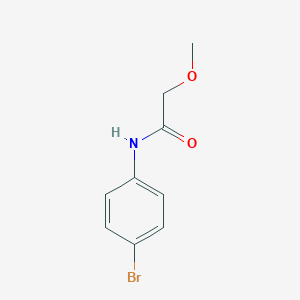

N-(4-bromophenyl)-2-methoxyacetamide

Description

N-(4-Bromophenyl)-2-methoxyacetamide (CAS: 104703-38-0) is an acetamide derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It features a bromophenyl group at the N-position and a methoxy substituent on the acetamide backbone. This compound is synthesized via microwave-assisted amidation reactions using precursors such as 2-methoxyacetic acid or its esters with 4-bromoaniline, often under catalytic conditions (e.g., PTSA or KF/Al₂O₃) . Its structural simplicity and functional groups make it a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor agonists .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPRWZGIASZACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methoxyacetamide typically involves the reaction of 4-bromoaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-bromoaniline} + \text{2-methoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to substitute the bromine atom with various aryl or alkyl groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Aryl or alkyl derivatives of the original compound.

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amines or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures to N-(4-bromophenyl)-2-methoxyacetamide may exhibit anticancer properties. The interactions of this compound with biological targets could influence pathways related to cancer cell proliferation and inflammation, warranting further investigation into its therapeutic potential.

- Enzyme Interaction : Research indicates that this compound may interact with various enzymes, which could be pivotal in drug development. Understanding these interactions can lead to the design of more effective inhibitors or activators for specific pathways in disease treatment.

- Lead Compound in Drug Discovery : Given its structural characteristics, this compound could serve as a lead compound for developing new pharmaceuticals targeting specific biological mechanisms. The presence of the bromine atom may enhance its binding affinity to certain receptors compared to non-brominated analogs.

Synthetic Chemistry Applications

- Organic Synthesis : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced biological activities.

- Catalytic Reactions : this compound may play a role in catalyzing specific organic reactions due to its reactivity profile. Its ability to facilitate reactions involving amides could be explored further in synthetic methodologies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-bromophenyl)-2-methoxyacetamide | Similar brominated phenyl ring | Potentially different biological activity profiles |

| N-(4-chlorophenyl)-2-methoxyacetamide | Chlorine instead of bromine | Varying reactivity due to different halogen effects |

| N-(4-fluorophenyl)-2-methoxyacetamide | Fluorine substitution | Enhanced metabolic stability due to fluorination |

This table highlights how variations in substituents can significantly influence the reactivity and biological profiles of related compounds, emphasizing the distinctiveness of this compound due to its bromine atom's electronic effects.

Future Research Directions

The current body of research on this compound is limited, indicating a need for comprehensive studies focusing on:

- Biological Activity Assessment : Detailed investigations into its pharmacological effects are necessary to establish its viability as a therapeutic agent.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets will provide insights into its potential applications.

- Synthesis Optimization : Developing efficient synthetic routes for producing this compound and its derivatives will facilitate further research and application in drug discovery.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Bromo-2-Methoxyphenyl)Acetamide (CAS: 143360-01-4)

- Structural Difference : A methoxy group is added at the ortho position of the bromophenyl ring.

- Impact : The electron-donating methoxy group enhances solubility and alters electronic distribution, increasing reactivity in nucleophilic substitutions. This compound exhibits improved stability in synthetic pathways compared to the para-substituted analog .

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

- Structural Difference : The methoxy group is replaced with a thiophene ring .

- This derivative demonstrated antimycobacterial activity (MIC: 13–27 µM) against S. aureus and E. coli, outperforming methoxy-substituted analogs in antimicrobial assays .

Modifications on the Acetamide Backbone

N-[(1R)-1-(4-Bromophenyl)Ethyl]-2-Methoxyacetamide (CAS: 960238-03-3)

- Structural Difference : A chiral ethyl group is introduced at the N-position.

- Impact : The stereocenter enables enantioselective interactions with biological targets. This compound is used in studies requiring chiral specificity, such as receptor binding assays for G-protein-coupled receptors (GPCRs) .

N-(4-Bromophenyl)-2-Phenoxyacetamide

- Structural Difference: The methoxy group is replaced with a phenoxy group.

- Impact: The phenoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Derivatives in this class showed cytotoxic activity (IC₅₀: 8–12 µM) against cancer cell lines, attributed to the electron-withdrawing bromine and tert-butyl/nitro substituents .

Complex Heterocyclic Derivatives

Pyridazin-3(2H)-One Derivatives

- Example: N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-Yl]Acetamide

- Structural Difference: The acetamide is conjugated to a pyridazinone heterocycle.

- Impact: These compounds act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and neutrophil chemotaxis at nanomolar concentrations. The pyridazinone ring enhances hydrogen bonding with residues in the FPR2 active site .

Sulfonamide and Oxazole Derivatives

- Example: 2-[[4-(4-Bromophenyl)Sulfonyl-2-Thiophen-2-Yl-1,3-Oxazol-5-Yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide

- Structural Difference : Incorporates sulfonyl and oxazole moieties.

- Molecular docking studies confirm binding to catalytic triads of these enzymes .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Electron-Withdrawing Groups : Bromine and methoxy substituents enhance antimicrobial and enzyme inhibitory activities by increasing electrophilicity and stabilizing transition states .

- Lipophilicity : Higher logP values (e.g., ~3.0 for methoxy vs. ~2.5 for hydroxy analogs) correlate with improved membrane penetration and intracellular target engagement .

- Stereochemistry : Chiral analogs (e.g., R-configuration in N-[(1R)-1-(4-bromophenyl)ethyl]-2-methoxyacetamide) show 2–3× higher receptor binding affinity compared to racemic mixtures .

Biological Activity

N-(4-bromophenyl)-2-methoxyacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a brominated phenyl ring and a methoxyacetamide functional group. Its chemical structure can be represented as follows:

The presence of the bromine atom enhances its reactivity, making it a subject of interest in various synthetic and biological studies. The compound has a molecular formula of CHBrNO and a molecular weight of 245.09 g/mol.

Target Interactions

Research indicates that this compound interacts with various biological targets, potentially influencing pathways related to inflammation and cancer cell proliferation. Similar compounds have been shown to bind with high affinity to multiple receptors, suggesting that this compound may exhibit similar interactions.

Biochemical Pathways

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors involved in bacterial lipid biosynthesis, which is crucial for antimicrobial activity. Molecular docking studies suggest that it could interact with proteins within their binding pockets, affecting their function .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing similar structural features have shown promising antimicrobial activity, indicating that this compound may also possess such properties .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF-7) cell lines. Sulforhodamine B (SRB) assays indicate that this compound exhibits cytotoxic effects on cancer cells, with IC values suggesting significant anticancer activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis and cell cycle arrest |

| HeLa | 30 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Screening : In another study focusing on breast cancer cells, derivatives similar to this compound were synthesized and tested for anticancer activity. The findings revealed that certain derivatives exhibited enhanced potency against MCF-7 cells compared to standard chemotherapeutics .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-methoxyacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-bromoaniline with 2-methoxyacetic acid derivatives. A validated approach uses carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane at 273 K, with triethylamine as a base to neutralize HCl byproducts . Optimization includes:

- Solvent selection : Dichloromethane or DMF for solubility.

- Temperature control : Maintaining low temperatures (273 K) to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of amine to acid, with excess coupling agent (1.2–1.5 equiv).

Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify methoxy (-OCH), bromophenyl, and acetamide groups. Aromatic protons appear as doublets (δ 7.3–7.6 ppm), while the methoxy group resonates at δ ~3.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 257.99 (CHBrNO) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of dichloromethane/hexane mixtures .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement : SHELXL refines structures with R-factor thresholds < 0.05. Key parameters include bond angles (C-Br: ~1.89 Å) and dihedral angles between aromatic/amide planes .

- Validation : Compare experimental data with computational models (e.g., DFT) to confirm torsional angles and hydrogen bonding (N-H⋯O) .

Q. What computational strategies predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate dipole moments, electrostatic potentials, and HOMO-LUMO gaps using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO, water) via AMBER force fields.

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability scores .

Q. How should researchers address discrepancies between predicted and observed spectral data for this compound?

Methodological Answer:

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary methoxy position) using Suzuki coupling or nucleophilic substitution .

- Biological Assays : Test antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays.

- Crystallographic Analysis : Correlate substituent effects with hydrogen-bonding networks (e.g., N-H⋯O interactions in crystal packing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.